1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
CAS No.: 1006454-09-6
Cat. No.: VC5583487
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006454-09-6 |
|---|---|
| Molecular Formula | C8H13ClN2O2S |
| Molecular Weight | 236.71 |
| IUPAC Name | 1-butan-2-yl-5-methylpyrazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H13ClN2O2S/c1-4-6(2)11-7(3)8(5-10-11)14(9,12)13/h5-6H,4H2,1-3H3 |
| Standard InChI Key | YBMPEXKBYOFHFJ-UHFFFAOYSA-N |
| SMILES | CCC(C)N1C(=C(C=N1)S(=O)(=O)Cl)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Configuration
The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at three positions:
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Position 1: A sec-butyl group (-CH(CH2CH3)2), providing steric bulk and influencing solubility in nonpolar solvents.
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Position 4: A sulfonyl chloride (-SO2Cl) group, a highly reactive electrophilic moiety central to its utility in synthesis.
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Position 5: A methyl group (-CH3), enhancing electronic stability through inductive effects .
The IUPAC name, 1-butan-2-yl-5-methylpyrazole-4-sulfonyl chloride, reflects this substitution pattern. The canonical SMILES string CCC(C)N1C(=C(C=N1)S(=O)(=O)Cl)C encodes the connectivity, while the InChIKey YBMPEXKBYOFHFJ-UHFFFAOYSA-N provides a unique identifier for database searches .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₃ClN₂O₂S | |
| Molecular weight | 236.72 g/mol | |
| Boiling point | 326.8±30.0 °C (760 mmHg) | |
| Density | 1.4±0.1 g/cm³ | |
| Purity | ≥95% | |
| SMILES | CCC(C)N1C(=C(C=N1)S(=O)(=O)Cl)C |
Synthetic Pathways and Manufacturing Considerations
Conventional Synthesis Routes
While explicit synthetic protocols for this compound are proprietary, its preparation likely follows established methods for pyrazole sulfonyl chlorides:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Sulfonation: Treatment with chlorosulfonic acid (HSO3Cl) to introduce the sulfonic acid group at position 4.
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Chlorination: Reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to convert the sulfonic acid to sulfonyl chloride .
For example, analogous compounds like 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245823-80-6) are synthesized via similar multistep sequences, as documented in supplier catalogs .
Industrial-Scale Production Challenges
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Moisture Sensitivity: The sulfonyl chloride group hydrolyzes readily, necessitating anhydrous conditions and inert atmospheres (e.g., N2 or Ar).
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Byproduct Management: Chlorinated side products require careful purification via column chromatography or recrystallization .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery Intermediates
This compound’s utility is evident in its role as a building block for:
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Kinase Inhibitors: Pyrazole sulfonamides are explored in oncology targeting EGFR or VEGFR.
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Antimicrobial Agents: Sulfonyl chloride derivatives are precursors to sulfa drugs active against Gram-positive bacteria .
Herbicide and Pesticide Development
Pyrazole sulfonates exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials of analogs, such as 1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1856099-87-0), demonstrate efficacy against broadleaf weeds .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Pyrazole Sulfonyl Chlorides
The sec-butyl group in 1006454-09-6 enhances lipophilicity compared to smaller alkyl chains, potentially improving blood-brain barrier penetration in drug candidates .
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